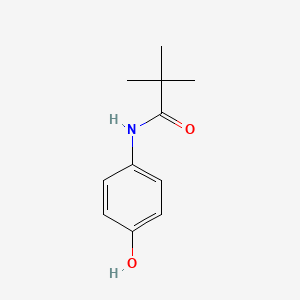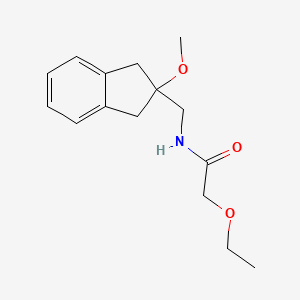
N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, also known as AMPTP, is a new drug compound that has been widely studied in recent years. It belongs to the class of oxalamide derivatives and has shown great potential in the field of scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
Synthesis and Biological Evaluation : The compound has been explored for its synthesis and biological evaluation, particularly in the context of antihistaminic and antimicrobial agents. For example, benzimidazole derivatives, which share structural similarities, have been studied for these purposes (Ozbey, Kuş, & Göker, 2001).
Crystal Structure Analysis : Detailed crystal structure analysis of related compounds provides insights into the molecular conformation, which is crucial for understanding their biological activities. This includes the study of the crystal and experimental details to establish the molecule's conformation (Ozbey, Kuş, & Göker, 2001).
Potential Therapeutic Applications
Anticonvulsant Activity : Compounds with similar structural features have been explored for their potential as anticonvulsant agents. This includes the synthesis of hybrid molecules combining elements of known antiepileptic drugs, demonstrating broad spectra of activity in preclinical seizure models (Kamiński et al., 2015).
Antioxidant Activity : Research on derivatives of related compounds has shown significant antioxidant activity. This includes the in vitro evaluation using various methods like DPPH and ABTS assays, highlighting the potential of these compounds as antioxidants (Chkirate et al., 2019).
Anticancer Properties : Studies have also been conducted on the potential anticancer properties of related compounds. This includes the synthesis and evaluation of derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
Neuropharmacological Aspects
Serotonin Receptor Interactions : Some compounds structurally related to N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide have been studied for their interaction with serotonin receptors, indicating potential neuropharmacological applications (Liao et al., 2000).
Sleep Modulation : The role of similar compounds in sleep modulation, particularly through the interaction with orexin receptors, has been explored. This includes studies on the effects of receptor antagonism on sleep architecture, suggesting possible applications in sleep disorders (Dugovic et al., 2009).
Agricultural and Environmental Applications
Insecticidal Activity : Compounds with similar structures have been evaluated for their potential as insecticides. This includes the study of modifications to enhance efficacy against a range of insects, highlighting their potential use in agriculture (Samaritoni et al., 1999).
Environmental Impact Studies : Related compounds have been detected in environmental samples like rainfall, indicating the importance of understanding their distribution and potential environmental impact (Hatfield et al., 1996).
Propiedades
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-17-4-6-19(7-5-17)22(29-14-12-28(3)13-15-29)16-25-23(31)24(32)27-21-10-8-20(9-11-21)26-18(2)30/h4-11,22H,12-16H2,1-3H3,(H,25,31)(H,26,30)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFRNZBXWJULEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)NC(=O)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B2820121.png)

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide](/img/structure/B2820125.png)
![4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine](/img/structure/B2820126.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2820130.png)

![2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2820132.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2820134.png)

![5-amino-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2820138.png)


![5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820143.png)